molecular formula C12H13BrN2O3 B6706910 N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B6706910
M. Wt: 313.15 g/mol
InChI Key: CATDKCMVYVMLFR-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring substituted with a bromine atom and an amide group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-8-1-2-9-7(5-8)6-10(18-9)12(17)15-4-3-11(14)16/h1-2,5,10H,3-4,6H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATDKCMVYVMLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)C(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-l-valine
  • 3-amino-N-(3-amino-3-oxopropyl)benzamide
  • N-acetyl-S-(3-amino-3-oxopropyl)cysteine

Uniqueness

N-(3-amino-3-oxopropyl)-5-bromo-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of both an amide and a bromine atom. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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